Electron Expulsion Energy: Thioformyl vs. Formyl Radical
A quantum chemical investigation found that the electron expulsion from the formyl radical (HCO) is 23.8 kJ mol⁻¹ more favored than from the thioformyl radical (HCS) [1]. This indicates that HCS is less prone to lose an electron under equivalent conditions, a key differentiator in gas-phase ion chemistry.
| Evidence Dimension | Electron Expulsion Energy Difference |
|---|---|
| Target Compound Data | Baseline (0 kJ mol⁻¹) |
| Comparator Or Baseline | Formyl radical (HCO) |
| Quantified Difference | 23.8 kJ mol⁻¹ more favored for HCO |
| Conditions | Calculated at the 6-31G* level |
Why This Matters
This quantifies the different thermodynamic driving forces for ionization, which is critical for interpreting mass spectrometric fragmentation patterns and designing experiments in gas-phase ion chemistry.
- [1] Nevalainen, V., & Vainiotalo, P. (1987). Quantum mechanical investigation of effects in formation of carbonyl and thiocarbonyl cations. Part I. Fragmentation reactions of 1,2‐hemithiodione radical cations. Org. Mass Spectrom., 22(9), 610-614. View Source
